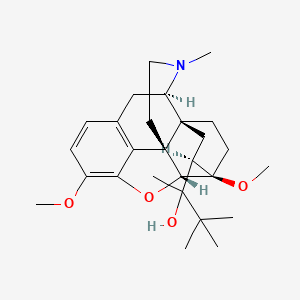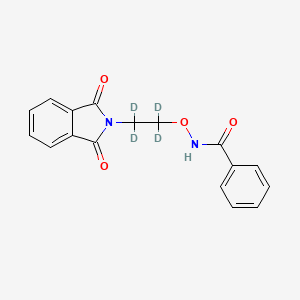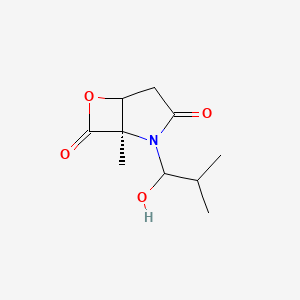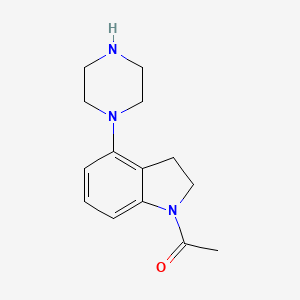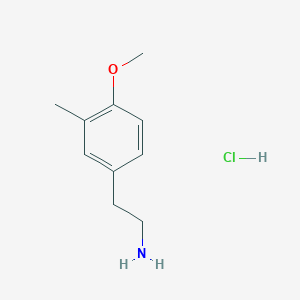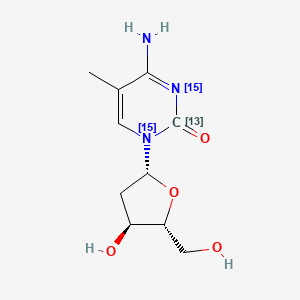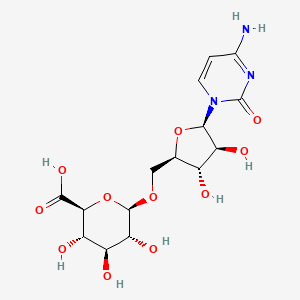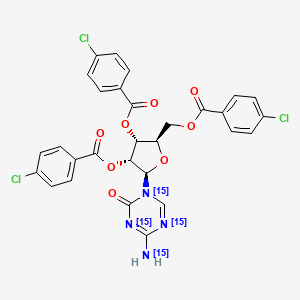
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a synthetic compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C29H21Cl315N4O8 and a molecular weight of 663.83 .
Métodos De Preparación
The preparation of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves multiple synthetic routes and reaction conditions. The compound is synthesized by introducing 4-chlorobenzoyl groups at the 2’, 3’, and 5’ positions of 5-Azacytidine. The reaction conditions typically involve the use of reagents such as 4-chlorobenzoyl chloride and a base like pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the 4-chlorobenzoyl groups, yielding 5-Azacytidine derivatives.
Substitution: The 4-chlorobenzoyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting DNA methyltransferases, leading to the demethylation of DNA and subsequent activation of tumor suppressor genes. This mechanism is particularly relevant in the context of cancer research, where the compound is studied for its potential to reverse abnormal DNA methylation patterns .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 can be compared with other similar compounds, such as:
5-Azacytidine: The parent compound, which lacks the 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-benzoyl 5-Azacytidine: A similar compound with benzoyl groups instead of 4-chlorobenzoyl groups.
2’,3’,5’-Tri-O-(4-methylbenzoyl) 5-Azacytidine: A derivative with 4-methylbenzoyl groups
The uniqueness of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 lies in its stable isotope labeling and the presence of 4-chlorobenzoyl groups, which confer specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C29H21Cl3N4O8 |
|---|---|
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1/i33+1,34+1,35+1,36+1 |
Clave InChI |
PDEGTVKZIHQCML-INKLVVCYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)[15N]3C=[15N]C(=[15N]C3=O)[15NH2])OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


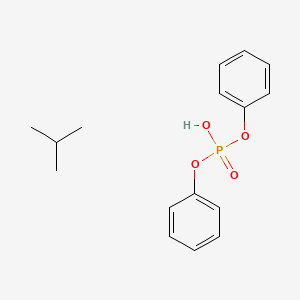
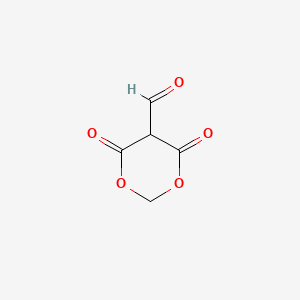
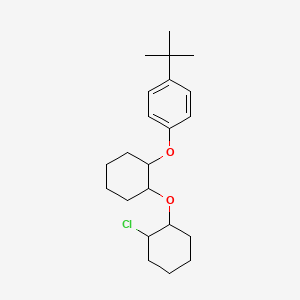
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
